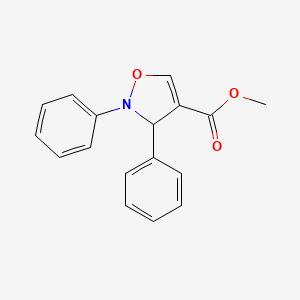
4-Isoxazolecarboxylic acid, 2,3-dihydro-2,3-diphenyl-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Isoxazolecarboxylic acid, 2,3-dihydro-2,3-diphenyl-, methyl ester is a chemical compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. These compounds are significant in medicinal chemistry due to their presence in various pharmacologically active molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of isoxazole derivatives, including 4-Isoxazolecarboxylic acid, 2,3-dihydro-2,3-diphenyl-, methyl ester, often involves cycloaddition reactions. One common method is the (3 + 2) cycloaddition of nitrile oxides with alkynes or alkenes. This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free methods are also being explored to reduce costs and environmental impact .
Industrial Production Methods: Industrial production of isoxazole derivatives typically involves scalable synthetic routes that ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of these processes .
Análisis De Reacciones Químicas
Types of Reactions: 4-Isoxazolecarboxylic acid, 2,3-dihydro-2,3-diphenyl-, methyl ester can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oximes or nitrile oxides.
Reduction: Formation of dihydroisoxazoles.
Substitution: Introduction of different substituents at the isoxazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like tert-butyl nitrite or isoamyl nitrite.
Reduction: Catalysts such as palladium on carbon (Pd/C).
Substitution: Use of electrophiles and nucleophiles under mild conditions.
Major Products: The major products formed from these reactions include various substituted isoxazoles, dihydroisoxazoles, and oximes .
Aplicaciones Científicas De Investigación
4-Isoxazolecarboxylic acid, 2,3-dihydro-2,3-diphenyl-, methyl ester has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of agrochemicals and materials science
Mecanismo De Acción
The mechanism of action of 4-Isoxazolecarboxylic acid, 2,3-dihydro-2,3-diphenyl-, methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
- 4-Isoxazolecarboxylic acid, 2,5-dihydro-2-methyl-5-oxo-, ethyl ester
- 3-Isoxazolecarboxylic acid, 4,5-dihydro-5,5-diphenyl-, ethyl ester
Comparison: Compared to other isoxazole derivatives, 4-Isoxazolecarboxylic acid, 2,3-dihydro-2,3-diphenyl-, methyl ester is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of two phenyl groups in the dihydroisoxazole ring can enhance its lipophilicity and potential interactions with hydrophobic pockets in biological targets .
Propiedades
Número CAS |
117644-85-6 |
|---|---|
Fórmula molecular |
C17H15NO3 |
Peso molecular |
281.30 g/mol |
Nombre IUPAC |
methyl 2,3-diphenyl-3H-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C17H15NO3/c1-20-17(19)15-12-21-18(14-10-6-3-7-11-14)16(15)13-8-4-2-5-9-13/h2-12,16H,1H3 |
Clave InChI |
YSJKUEFWTPGBQR-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CON(C1C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















